1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone
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Overview
Description
1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 4 and a methyl group at position 1 of the pyrazole ring, with an ethanone group attached to position 5. The molecular formula of this compound is C6H7N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone typically involves the nitration of 1-methylpyrazole followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyrazole ring. The acetylation step involves the reaction of the nitrated pyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled nitration and acetylation reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 1-(1-methyl-4-amino-1H-pyrazol-5-yl)ethanone.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetic acid.
Scientific Research Applications
1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the ethanone group.
1-methyl-3-nitro-1H-pyrazole: Nitro group at position 3 instead of 4.
1-methyl-4-amino-1H-pyrazole: Amino group instead of nitro group.
Uniqueness
1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone is unique due to the presence of both the nitro group and the ethanone group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-methyl-4-nitropyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-7-8(6)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPWZWOJPQMRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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